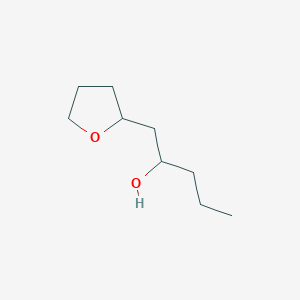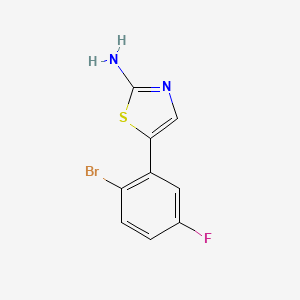
1-(4-Fluorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-fluoroaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(4-fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives or fluorophenyl derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学研究应用
1-(4-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential as an anticancer agent, as triazine derivatives have shown promise in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with the growth of unwanted plants and pests.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the triazine ring provides stability and specificity. The exact molecular targets and pathways may vary depending on the specific application and the type of organism or cell being studied.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(4-Bromophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure but with a bromine atom instead of a fluorine atom.
1-(4-Methylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
1-(4-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, stability, and binding affinity to molecular targets, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
77113-85-0 |
|---|---|
分子式 |
C11H15ClFN5 |
分子量 |
271.72 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H14FN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H |
InChI 键 |
JPRQUISRTNULCA-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)F)N)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)





![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)





